P-N Bond Length Benchmark
The P-N bond length in imino(triphenyl)phosphorane is precisely defined at 1.582(2) Å, as determined by the first low-temperature neutron diffraction study of an iminophosphorane . This value serves as a critical structural benchmark. In contrast, the P=N bond length in the related compound triphenylphosphine phenylimide (Ph3P=NPh) is inferred to be approximately 160 pm (1.60 Å) based on X-ray crystallography . The shorter bond length in Ph3P=NH indicates a stronger, more contracted P-N double bond compared to its N-aryl analog, which can influence its electronic properties and coordination chemistry.
| Evidence Dimension | P=N/P-N Bond Length |
|---|---|
| Target Compound Data | 1.582(2) Å |
| Comparator Or Baseline | Triphenylphosphine phenylimide (Ph3P=NPh): ~1.60 Å (inferred) |
| Quantified Difference | Approximately 0.018 Å (1.8 pm) shorter |
| Conditions | Low-temperature neutron diffraction for target compound; X-ray crystallography for comparator |
Why This Matters
The precise, experimentally validated bond length is crucial for computational modeling, ligand design, and understanding the fundamental reactivity of the P=N bond, making this compound the preferred choice for studies requiring a well-defined structural reference.
